![molecular formula C21H26N2O B2377027 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole CAS No. 615280-67-6](/img/structure/B2377027.png)

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. In

Wissenschaftliche Forschungsanwendungen

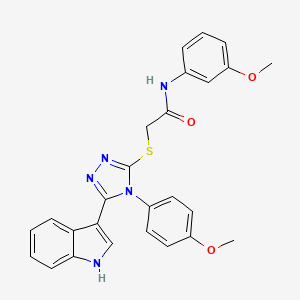

Synthesis and Biological Evaluation

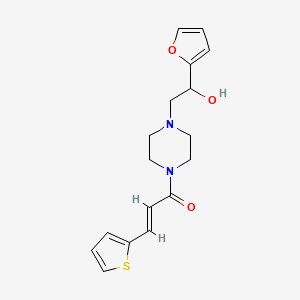

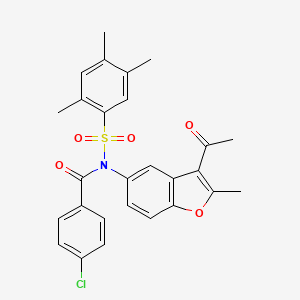

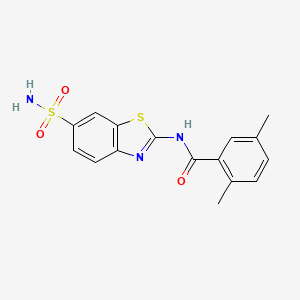

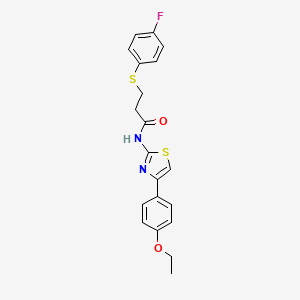

Compounds derived from benzylideneoxazoles, thiazoles, and imidazoles, similar in structural complexity to "2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole," have been synthesized and evaluated for their biological activities. For instance, a study reports the preparation of these compounds, showcasing their potential as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating anti-inflammatory properties (Unangst et al., 1994).

Structural Characterization and Reactivity

Another aspect of research involves the synthesis and structural characterization of complexes containing new imidazolidine-bridged bis(phenolato) ligands. These studies illuminate the reactivity of such compounds, providing insights into their potential applications in material science and coordination chemistry (Xiao-Ping Xu et al., 2007).

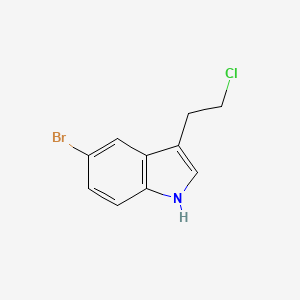

Antioxidant Activity

Research on derivatives of 2,6-diisobornylphenol bearing an aminomethyl group at the position 4, similar in structural innovation to the queried compound, indicates their potential antioxidant activity. This underscores the importance of such compounds in developing new antioxidants (Buravlev et al., 2021).

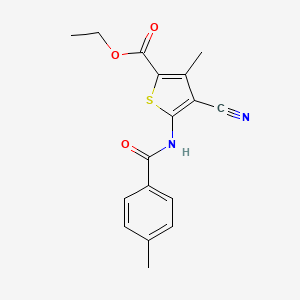

Catalysis and Polymerization

The field of catalysis and polymerization also sees the application of imidazole derivatives. Novel 1-substituted imidazole derivatives have been investigated as thermal latent catalysts for epoxy-phenolic resins, highlighting the potential of such compounds in enhancing polymerization processes and material properties (Wong et al., 2007).

Fluorescence Studies and Sensor Development

Furthermore, imidazole-based compounds have been explored for their fluorescence properties, serving as chemosensors for the detection of ions like cyanide and mercury. This research avenue demonstrates the utility of such compounds in environmental monitoring and chemical sensing (Emandi et al., 2018).

Wirkmechanismus

Target of Action

Benzimidazole compounds have been studied for their antiproliferative and antimicrobial activities . They have shown good to potent antiproliferative activity against various cancer cell lines .

Mode of Action

Benzimidazole derivatives have been known to interact with their targets, leading to changes that result in their antiproliferative and antimicrobial effects

Biochemical Pathways

Benzimidazole derivatives have been known to affect various biochemical pathways leading to their observed biological activities

Result of Action

Benzimidazole derivatives have been known to exhibit antiproliferative and antimicrobial activities

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially influence the action of benzimidazole derivatives

Eigenschaften

IUPAC Name |

2-[(4-tert-butylphenoxy)methyl]-1-propylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-5-14-23-19-9-7-6-8-18(19)22-20(23)15-24-17-12-10-16(11-13-17)21(2,3)4/h6-13H,5,14-15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVCIVZYXNRAQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2376944.png)

![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2376945.png)

![2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2376947.png)

![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2376958.png)

![5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2376961.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2376964.png)

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)